2 6-Bis-(n n-dibutylureido)toluene

Übersicht

Beschreibung

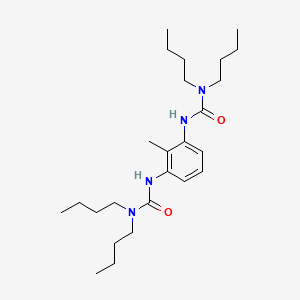

2 6-Bis-(n n-dibutylureido)toluene is a chemical compound with the molecular formula C25H44N4O2 and a molecular weight of 432.64 g/mol It is known for its unique structure, which includes two dibutylureido groups attached to a toluene core

Vorbereitungsmethoden

The synthesis of 2 6-Bis-(n n-dibutylureido)toluene typically involves the reaction of 2 6-toluene diisocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: 2 6-toluene diisocyanate and dibutylamine.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Procedure: The 2 6-toluene diisocyanate is added dropwise to a solution of dibutylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of this compound is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain a pure compound

Analyse Chemischer Reaktionen

2 6-Bis-(n n-dibutylureido)toluene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or alcohols replace the dibutyl groups.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding amines and urea derivatives

Wissenschaftliche Forschungsanwendungen

2 6-Bis-(n n-dibutylureido)toluene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives are tested for pharmacological activities.

Industry: The compound is used in the production of specialty chemicals and materials. .

Wirkmechanismus

The mechanism of action of 2 6-Bis-(n n-dibutylureido)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea groups in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2 6-Bis-(n n-dibutylureido)toluene can be compared with other similar compounds, such as:

2 4-Bis-(n n-dibutylureido)toluene: This compound has a similar structure but with the urea groups attached at different positions on the toluene ring. It exhibits different chemical and biological properties.

2 6-Bis-(n n-dimethylureido)toluene: In this compound, the dibutyl groups are replaced with dimethyl groups. This change affects its reactivity and applications.

2 6-Bis-(n n-diethylureido)toluene:

Biologische Aktivität

2,6-Bis-(n-n-dibutylureido)toluene is a compound that has garnered interest in the field of biological research due to its potential applications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two dibutylureido groups attached to a toluene backbone. This configuration is believed to influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2,6-Bis-(n-n-dibutylureido)toluene can be attributed to several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : Research indicates that this compound can disrupt specific PPIs, which are crucial for various cellular functions. For instance, it has been shown to inhibit BCL6 function by interfering with its interactions with co-repressors, leading to the degradation of BCL6 in certain cancer models .

- Cellular Uptake and Distribution : The dibutyl groups enhance the lipophilicity of the compound, facilitating its cellular uptake. Studies have demonstrated that compounds with similar structures exhibit significant permeability across cell membranes, which is critical for their therapeutic efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and mechanism of action of 2,6-Bis-(n-n-dibutylureido)toluene:

- Cytotoxicity Assays : Various cancer cell lines were treated with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

- Mechanistic Studies : Flow cytometry and Western blot analyses revealed that treatment with the compound led to increased apoptosis markers in cancer cells, indicating that it may induce programmed cell death through mitochondrial pathways.

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of 2,6-Bis-(n-n-dibutylureido)toluene:

- Xenograft Models : In a lymphoma xenograft model, oral dosing of the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound’s ability to target specific oncogenic pathways effectively .

Data Table: Summary of Biological Activity

| Study Type | Model | Concentration Range | Key Findings |

|---|---|---|---|

| In Vitro | Cancer Cell Lines | 1 µM - 100 µM | Dose-dependent cytotoxicity; increased apoptosis |

| In Vivo | Lymphoma Xenograft | Oral dosing | Significant tumor regression; targeted oncogenic pathway inhibition |

Discussion

The findings from both in vitro and in vivo studies suggest that 2,6-Bis-(n-n-dibutylureido)toluene possesses promising biological activity that warrants further investigation. Its ability to disrupt critical protein interactions involved in cancer progression positions it as a potential candidate for drug development.

Eigenschaften

IUPAC Name |

1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-2-methylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N4O2/c1-6-10-17-28(18-11-7-2)24(30)26-22-15-14-16-23(21(22)5)27-25(31)29(19-12-8-3)20-13-9-4/h14-16H,6-13,17-20H2,1-5H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVZCDYPULFREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)NC(=O)N(CCCC)CCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724101 | |

| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-40-0 | |

| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.